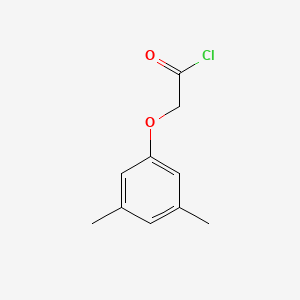

(3,5-Dimethylphenoxy)acetyl chloride

描述

Contextualization of Acyl Chlorides in Contemporary Organic Synthesis

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -C(=O)Cl. wikipedia.org They are highly reactive derivatives of carboxylic acids and serve as versatile intermediates in a multitude of organic transformations. wikipedia.orgnumberanalytics.com Their heightened reactivity makes them ideal for introducing acyl groups into other molecules, a fundamental process in the synthesis of numerous compounds, including pharmaceuticals and agrochemicals. numberanalytics.com

The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution. numberanalytics.com In this process, a nucleophile attacks the carbonyl carbon, leading to the substitution of the chloride ion. This reactivity allows for the efficient synthesis of esters, amides, and anhydrides. numberanalytics.comsavemyexams.com Due to their increased reactivity compared to their parent carboxylic acids, acyl chlorides are often the preferred starting materials for these transformations. savemyexams.com The synthesis of acyl chlorides themselves is typically achieved by treating a carboxylic acid with reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. savemyexams.comontosight.ai

Significance of Phenoxyacetyl Moieties in Synthetic Chemistry

The phenoxyacetyl moiety is a crucial structural component in a wide array of biologically active molecules. ontosight.ai This structural unit is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in many known drugs. nih.gov The presence of a phenoxy group can be critical for the biological activity of a compound. nih.gov For instance, phenoxyacetyl derivatives are key intermediates in the synthesis of various pharmaceuticals and agrochemicals, including insecticides and herbicides. ontosight.ai

Research has demonstrated the importance of the phenoxy moiety for the activity of compounds targeting various biological systems. nih.gov Modifications to the phenoxy ring, such as the introduction of substituents, can significantly influence the potency and selectivity of the final compound. This makes the phenoxyacetyl framework a valuable building block for the development of new therapeutic agents. nih.govnih.gov

Research Scope and Focus on (3,5-Dimethylphenoxy)acetyl Chloride

This compound is a specific derivative within the broader class of phenoxyacetyl chlorides. Its chemical structure features a phenoxy group substituted with two methyl groups at the 3 and 5 positions of the benzene (B151609) ring. This particular substitution pattern can influence the compound's reactivity and the properties of the resulting molecules.

The primary application of this compound in a research context is as a reagent for introducing the (3,5-dimethylphenoxy)acetyl group into various molecular scaffolds. This is particularly relevant in the synthesis of novel compounds with potential biological activity. For example, it can be used to synthesize a series of amides by reacting it with different amines. These resulting amides can then be screened for various therapeutic properties. nih.gov The dimethyl substitution on the phenyl ring is a key structural feature that researchers can exploit to fine-tune the biological and physical properties of the target molecules.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Chemical Name | 2-(3,5-dimethylphenoxy)acetyl chloride |

| CAS Number | 78357-63-8 |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.65 g/mol |

| Physical State | Liquid |

| Appearance | Colorless |

| Purity | ≥95% |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3,5-dimethylphenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7-3-8(2)5-9(4-7)13-6-10(11)12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOSJYWMQDHMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509219 | |

| Record name | (3,5-Dimethylphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78357-63-8 | |

| Record name | (3,5-Dimethylphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dimethylphenoxy Acetyl Chloride

Precursor Synthesis Strategies

The primary precursor for (3,5-Dimethylphenoxy)acetyl chloride is (3,5-Dimethylphenoxy)acetic acid. The synthesis of this acid, in turn, requires 3,5-Dimethylphenol (B42653) as a starting material.

3,5-Dimethylphenol (3,5-Xylenol)

Several industrial and laboratory-scale methods exist for the preparation of 3,5-Dimethylphenol.

From Isophorone (B1672270): A common method involves the gas-phase conversion of isophorone in the presence of a catalyst. epo.org This process can be optimized by using a catalyst comprising one or more catalytically active rare earth metals on an alumina (B75360) carrier, potentially promoted by a transition metal like cobalt or an alkali metal like potassium. epo.org High temperatures, often around 600°C, are typically employed to facilitate the reaction, which yields 3,5-dimethylphenol and methane (B114726) as the primary products. chemicalbook.comgoogle.com

From m-Xylene (B151644): An alternative route starts with m-xylene. foodb.ca A patented method describes a three-step process:

Carbonylation/Acylation: m-Xylene undergoes a Friedel-Crafts acylation reaction with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce 3,5-dimethyl acetophenone. google.com

Oxidation: The resulting ketone is then subjected to a Baeyer-Villiger oxidation using a peroxide, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding ester, 3,5-dimethylphenyl acetate. google.com

Hydrolysis: The final step is the hydrolysis of the ester, typically under basic conditions (e.g., using sodium bicarbonate or sodium hydroxide), to yield the target 3,5-Dimethylphenol. google.com

Table 1: Selected Synthesis Routes for 3,5-Dimethylphenol

| Starting Material | Key Reagents/Process | Intermediate(s) | Reference(s) |

|---|---|---|---|

| Isophorone | Gas-phase catalytic conversion (e.g., rare earth metal on alumina) | None | chemicalbook.com, epo.org |

(3,5-Dimethylphenoxy)acetic Acid

The synthesis of (3,5-Dimethylphenoxy)acetic acid and related phenoxyacetic acid derivatives is typically achieved through a variation of the Williamson ether synthesis. The general procedure involves the reaction of a phenol (B47542) with chloroacetic acid under basic conditions. wikipedia.orgchemicalbook.comgoogle.com

For (3,5-Dimethylphenoxy)acetic acid, the specific process is as follows:

Deprotonation: 3,5-Dimethylphenol is treated with a strong base, such as sodium hydroxide (B78521) (NaOH), to form the corresponding sodium 3,5-dimethylphenoxide. chemicalbook.comgoogle.com

Nucleophilic Substitution: The resulting phenoxide ion is then reacted with a salt of chloroacetic acid, typically sodium chloroacetate (B1199739). The phenoxide acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of the chloroacetate and displacing the chloride ion. wikipedia.orgchemicalbook.com

Acidification: The reaction mixture, containing the sodium salt of (3,5-Dimethylphenoxy)acetic acid, is acidified with a strong mineral acid like hydrochloric acid (HCl). This protonates the carboxylate, causing the final product, (3,5-Dimethylphenoxy)acetic acid, to precipitate out of the aqueous solution. chemicalbook.comgoogle.com The crude product can then be purified by filtration and recrystallization.

The formation of the key precursors involves well-established organic reaction mechanisms.

Mechanism of (3,5-Dimethylphenoxy)acetic Acid Synthesis: The synthesis of phenoxyacetic acids from phenols and chloroacetic acid proceeds via a nucleophilic substitution reaction, specifically an SN2 mechanism. wikipedia.org The base (e.g., NaOH) deprotonates the hydroxyl group of 3,5-dimethylphenol, forming a highly nucleophilic phenoxide anion. This anion then attacks the carbon atom bearing the chlorine in chloroacetate. The reaction proceeds in a single concerted step where the carbon-oxygen bond forms simultaneously as the carbon-chlorine bond breaks.

Mechanism of 3,5-Dimethylphenol Synthesis from m-Xylene: The multi-step synthesis from m-xylene involves two key mechanisms:

Friedel-Crafts Acylation: This is an electrophilic aromatic substitution reaction. The Lewis acid catalyst (AlCl₃) coordinates with acetyl chloride to form a highly electrophilic acylium ion. The electron-rich m-xylene ring then attacks this electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step restores the aromaticity of the ring, yielding 3,5-dimethyl acetophenone. google.com

Baeyer-Villiger Oxidation: In this reaction, the ketone (3,5-dimethyl acetophenone) is oxidized to an ester. The peroxyacid first adds to the carbonyl carbon. This is followed by a concerted rearrangement step where one of the groups attached to the carbonyl carbon migrates to the adjacent oxygen atom, with the simultaneous cleavage of the weak oxygen-oxygen bond of the peroxyacid. For aryl ketones, the aryl group has a high migratory aptitude, leading to the formation of the phenyl ester.

Conversion of Carboxylic Acids to Acyl Chlorides

The conversion of the carboxylic acid group (-COOH) in (3,5-Dimethylphenoxy)acetic acid to an acyl chloride group (-COCl) is a crucial step. This transformation is achieved using various chlorinating agents. chemguide.co.uk

Several reagents are commonly used to synthesize acyl chlorides from carboxylic acids. The choice of reagent often depends on the scale of the reaction, the sensitivity of the starting material, and the desired purity of the product. masterorganicchemistry.com

Thionyl Chloride (SOCl₂): This is one of the most common and cost-effective reagents. masterorganicchemistry.comcommonorganicchemistry.com It reacts with carboxylic acids to produce the acyl chloride, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. chemguide.co.uk A major advantage of this method is that the byproducts are gases, which simplifies the workup and purification of the resulting acyl chloride. chemguide.co.ukyoutube.com The reaction is often performed neat (using SOCl₂ as the solvent) at reflux temperatures. commonorganicchemistry.com

Reaction: R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g)

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another highly effective, albeit more expensive, reagent for this conversion. commonorganicchemistry.com The reaction typically proceeds under milder conditions than with thionyl chloride, often at room temperature in an inert solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com It usually requires a catalytic amount of N,N-dimethylformamide (DMF). researchgate.netyoutube.com The byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—are all gaseous, which facilitates an easy workup. libretexts.org

Reaction (with DMF catalyst): R-COOH + (COCl)₂ → R-COCl + CO₂ (g) + CO (g) + HCl (g)

Phosphorus Chlorides (PCl₅ and PCl₃): Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also effective chlorinating agents. chemguide.co.uk

PCl₅ reacts with carboxylic acids to yield the acyl chloride, phosphoryl chloride (POCl₃), and HCl. chemguide.co.ukyoutube.com

PCl₃ requires a 3:1 molar ratio of carboxylic acid to reagent and produces the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.ukyoutube.com

A significant drawback of these reagents is the formation of non-volatile, phosphorus-containing byproducts, which can complicate the purification of the desired acyl chloride. youtube.com

Table 2: Comparison of Common Chlorinating Agents

| Reagent | Formula | Typical Conditions | Byproducts | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Neat or in solvent, reflux | SO₂, HCl | Gaseous byproducts, inexpensive | Can require high temperatures |

| Oxalyl Chloride | (COCl)₂ | Inert solvent (e.g., DCM), RT, cat. DMF | CO₂, CO, HCl | Gaseous byproducts, mild conditions | More expensive, toxic |

| Phosphorus Pentachloride | PCl₅ | Cold/RT, often in solvent | POCl₃, HCl | Highly reactive | Solid reagent, liquid byproduct |

Optimizing the conversion of (3,5-Dimethylphenoxy)acetic acid to its acyl chloride involves several factors to maximize yield and purity while minimizing side reactions.

Choice of Reagent: For laboratory synthesis where product purity is paramount, oxalyl chloride with catalytic DMF is often preferred due to the mild reaction conditions and the formation of only gaseous byproducts, which simplifies isolation. commonorganicchemistry.comresearchgate.net For larger-scale industrial applications, thionyl chloride is often chosen for its lower cost, with the gaseous byproducts being scrubbed. commonorganicchemistry.comyoutube.com

Solvent: While thionyl chloride reactions can be run neat, the use of an inert solvent such as dichloromethane (DCM), toluene, or acetonitrile (B52724) can help control the reaction temperature and facilitate easier handling, especially for solid carboxylic acids. commonorganicchemistry.com

Temperature Control: The reaction with thionyl chloride often requires heating to reflux to proceed at a reasonable rate. commonorganicchemistry.com In contrast, the oxalyl chloride/DMF system is typically run at room temperature or even cooler, which can be advantageous for thermally sensitive substrates. commonorganicchemistry.comreddit.com

Stoichiometry: A slight excess of the chlorinating agent is often used to ensure complete conversion of the carboxylic acid. However, a large excess should be avoided as it complicates purification, requiring its removal by distillation, often under reduced pressure. pjoes.com

Workup: Since acyl chlorides are highly sensitive to moisture, all glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis back to the carboxylic acid. reddit.com Purification is typically achieved by removing any excess chlorinating agent and solvent under reduced pressure. For less volatile acyl chlorides, fractional distillation can be used for further purification. chemguide.co.uk

Green Chemistry Approaches in the Synthesis of Acyl Halides

In recent years, there has been a significant push to develop more environmentally benign synthetic methods, aligning with the principles of green chemistry. This includes the synthesis of acyl halides.

Alternative Solvents and Conditions: Research has focused on replacing hazardous organic solvents. One approach involves conducting N-acylation reactions using acid chlorides in aqueous buffer systems, such as a phosphate (B84403) buffer. tandfonline.com This method can be rapid and allows for easy product isolation via filtration or precipitation, avoiding the need for chromatography and reducing organic solvent waste. tandfonline.com

Catalyst-Free and Solvent-Free Methods: Some modern protocols aim to eliminate both solvents and catalysts. Mechanochemical synthesis, which involves grinding solid reactants together, is a solvent-free approach that can lead to high yields in short reaction times under ambient conditions. mdpi.com Additionally, some acylation reactions can be performed under catalyst-free conditions, further simplifying the process and reducing chemical waste. humanjournals.com

Alternative Reagents: The search for less hazardous alternatives to traditional chlorinating agents is ongoing. For some applications, reagents like cyanuric chloride have been proposed as a substitute for thionyl chloride or oxalyl chloride, offering a different reactivity profile and potentially avoiding the formation of highly corrosive HCl gas. researchgate.net Phosphonitrilic chloride (PNT) has also been explored as a moisture-stable, non-irritating activator for carboxylic acids in reactions like esterification, representing a milder approach compared to traditional chlorination. jocpr.com

These green approaches aim to reduce waste, eliminate the use of toxic substances, improve energy efficiency, and create safer chemical processes for the synthesis of acyl halides and their derivatives. mdpi.comhumanjournals.com

Chemical Reactivity and Derivatization Pathways of 3,5 Dimethylphenoxy Acetyl Chloride

Nucleophilic Acyl Substitution Reactions

The core reactivity of (3,5-Dimethylphenoxy)acetyl chloride is defined by nucleophilic acyl substitution. In these reactions, the electrophilic carbonyl carbon of the acyl chloride is attacked by a nucleophile. This is followed by the elimination of the chloride ion, which is an excellent leaving group, to yield a new carboxylic acid derivative. The general mechanism involves a tetrahedral intermediate. The rate and success of these reactions depend on the nucleophilicity of the attacking species and the reaction conditions.

Aminolysis: Formation of Amides

Aminolysis is a class of nucleophilic acyl substitution reactions where the nucleophile is an amine. The reaction of this compound with primary or secondary amines leads to the formation of N-substituted amides. This pathway is widely utilized for the synthesis of a diverse range of amide-containing compounds.

The reaction of this compound with ammonia, primary amines, or secondary amines provides a direct route to (3,5-Dimethylphenoxy)acetamides. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting amides are often stable, crystalline solids.

Table 1: Examples of Phenoxyacetamide Synthesis

| Amine Reactant | Product |

|---|---|

| Ammonia | 2-(3,5-Dimethylphenoxy)acetamide |

| Aniline | N-phenyl-2-(3,5-dimethylphenoxy)acetamide |

This compound can be used to acylate the free amino group of amino acid esters or the N-terminal amine of peptide fragments. This reaction is typically performed under anhydrous conditions, often in the presence of a non-nucleophilic base, to prevent hydrolysis of the acyl chloride and to neutralize the HCl formed. This derivatization can be used to introduce the (3,5-dimethylphenoxy)acetyl group into peptides, potentially modifying their biological properties.

Heterocyclic amines, such as those containing imidazolidine or carbazole moieties, can also undergo nucleophilic acyl substitution with this compound. The reaction results in the formation of an amide bond between the heterocyclic nitrogen and the acyl group. These reactions can be used to synthesize more complex molecules with potential applications in medicinal chemistry and materials science.

Alcoholysis: Formation of Esters

Alcoholysis involves the reaction of an acyl chloride with an alcohol to form an ester. This reaction is another key transformation of this compound.

The reaction of this compound with various hydroxyl-containing compounds, such as simple alkanols, phenols, or more complex polyols, leads to the formation of the corresponding esters. These reactions are often rapid and can be carried out under mild conditions. In some cases, a base such as pyridine is used to catalyze the reaction and scavenge the HCl byproduct.

Table 2: Examples of Esterification Reactions

| Alcohol Reactant | Product |

|---|---|

| Methanol | Methyl 2-(3,5-dimethylphenoxy)acetate |

| Ethanol | Ethyl 2-(3,5-dimethylphenoxy)acetate |

Note: This table illustrates the expected ester products from the alcoholysis of this compound. Detailed experimental findings for these specific reactions are limited in publicly accessible literature.

Formation of Prodrug Esters with Enhanced Permeability Profiles

The conversion of polar drug molecules into more lipophilic ester prodrugs is a common strategy to enhance their permeability across biological membranes and improve oral bioavailability. This compound can be employed as an acylating agent to introduce the (3,5-dimethylphenoxy)acetyl moiety onto a drug molecule containing a hydroxyl or amino group. This modification increases the lipophilicity of the parent drug, facilitating its passive diffusion across the lipid bilayers of cell membranes. Once absorbed, these prodrug esters are designed to be cleaved by endogenous esterases, releasing the active drug at its site of action.

While specific examples detailing the use of this compound for the synthesis of prodrugs with enhanced permeability are not extensively documented in publicly available literature, the general principle is well-established. The reaction typically involves the coupling of the acyl chloride with the parent drug in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and reaction conditions is crucial to ensure high yields and purity of the resulting prodrug ester.

Table 1: General Reaction for Prodrug Ester Synthesis

| Reactant 1 | Reactant 2 (Parent Drug with -OH or -NH2) | Reagents | Product (Prodrug Ester) |

| This compound | R-OH or R-NH2 | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent | (3,5-Dimethylphenoxy)acetyl-O-R or (3,5-Dimethylphenoxy)acetyl-NH-R |

Hydrolysis to the Corresponding Carboxylic Acid

This compound readily undergoes hydrolysis in the presence of water to form its corresponding carboxylic acid, (3,5-Dimethylphenoxy)acetic acid. This reaction is a classic example of nucleophilic acyl substitution, where water acts as the nucleophile. The reaction is typically rapid and exothermic, often occurring upon exposure to atmospheric moisture.

Table 2: Hydrolysis of this compound

| Reactant | Reagent | Product | Byproduct |

| This compound | Water (H₂O) | (3,5-Dimethylphenoxy)acetic acid | Hydrochloric acid (HCl) |

Reduction Reactions

The carbonyl group of this compound can be reduced to either an aldehyde or a primary alcohol, depending on the choice of reducing agent and reaction conditions.

Formation of Aldehydes

The partial reduction of an acyl chloride to an aldehyde requires the use of a mild and sterically hindered reducing agent to prevent over-reduction to the primary alcohol. A common reagent for this transformation is lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). This reagent is less reactive than lithium aluminum hydride (LiAlH₄) due to the electron-withdrawing effect and steric bulk of the tert-butoxy groups.

The reaction is typically carried out at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF). The hydride from the reagent attacks the carbonyl carbon, and the subsequent collapse of the tetrahedral intermediate expels the chloride ion to furnish the aldehyde, (3,5-Dimethylphenoxy)acetaldehyde. The low reactivity of the reducing agent at low temperatures prevents significant further reduction of the newly formed aldehyde.

Formation of Primary Alcohols

Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), will reduce this compound completely to the corresponding primary alcohol, 2-(3,5-Dimethylphenoxy)ethanol.

In this reaction, the first equivalent of the hydride reduces the acyl chloride to the intermediate aldehyde. However, since aldehydes are also readily reduced by these powerful hydrides, a second equivalent of the reducing agent immediately attacks the aldehyde, leading to the formation of an alkoxide intermediate. Subsequent workup with water or a dilute acid protonates the alkoxide to yield the primary alcohol.

Table 3: Reduction Products of this compound

| Starting Material | Reducing Agent | Product |

| This compound | Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) | (3,5-Dimethylphenoxy)acetaldehyde |

| This compound | Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) | 2-(3,5-Dimethylphenoxy)ethanol |

Reactions with Organometallic Reagents

Nucleophilic Addition with Grignard Reagents

The reaction of this compound with Grignard reagents (R-MgX) is a powerful method for the formation of new carbon-carbon bonds, leading to the synthesis of ketones and tertiary alcohols. The outcome of the reaction depends on the stoichiometry of the Grignard reagent used.

When one equivalent of a Grignard reagent is reacted with this compound at low temperature, the primary product is a ketone. The organometallic reagent acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate which then eliminates the chloride ion.

However, the ketone product is also susceptible to nucleophilic attack by the Grignard reagent. Therefore, if more than one equivalent of the Grignard reagent is used, or if the reaction is not carefully controlled at low temperatures, a second nucleophilic addition to the ketone will occur. This second addition leads to the formation of a tertiary alcohol after an acidic workup. For instance, the reaction with two equivalents of methylmagnesium bromide would yield 2-(3,5-dimethylphenoxy)-1,1-dimethylethanol.

Table 4: Products of Reaction with Grignard Reagents

| Starting Material | Grignard Reagent (R-MgX) | Stoichiometry | Intermediate/Product |

| This compound | 1 equivalent | Ketone: 1-(3,5-Dimethylphenoxy)-3-methylbutan-2-one (if R = isopropyl) | |

| This compound | 2 equivalents | Tertiary Alcohol: 2-(3,5-Dimethylphenoxy)-1,1-dialkylethanol |

Selective Reactions with Lithium Diorganocopper (Gilman) Reagents for Ketone Formation

The reaction of acyl chlorides with organometallic reagents is a fundamental carbon-carbon bond-forming process. While highly reactive organometallics like Grignard reagents typically lead to the formation of tertiary alcohols through a double addition-elimination-addition sequence, lithium diorganocopper reagents, also known as Gilman reagents, offer a more controlled and selective pathway to synthesize ketones. chemistrysteps.commasterorganicchemistry.comyoutube.comyoutube.comyoutube.com The reduced reactivity of Gilman reagents, owing to the less polarized carbon-copper bond compared to the carbon-magnesium bond in Grignard reagents, allows the reaction to be stopped at the ketone stage. chemistrysteps.com

The general reaction of this compound with a lithium diorganocopper reagent (R'₂CuLi) is expected to proceed via a nucleophilic acyl substitution mechanism. The organocuprate adds to the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. Subsequent elimination of the chloride leaving group yields the corresponding ketone, 1-(3,5-dimethylphenoxy)alkan-2-one, as the final product. The second equivalent of the organometallic reagent does not add to the newly formed ketone, preserving this functional group.

A variety of alkyl, aryl, and vinyl groups can be introduced using the appropriate Gilman reagent, making this a versatile method for the synthesis of a range of ketones derived from this compound. The reaction conditions are typically mild, involving the use of aprotic solvents at low temperatures.

| Gilman Reagent (R'₂CuLi) | R' Group | Expected Ketone Product | Product IUPAC Name |

|---|---|---|---|

| Lithium dimethylcuprate ((CH₃)₂CuLi) | Methyl | 1-(3,5-Dimethylphenoxy)propan-2-one | 1-(3,5-dimethylphenoxy)propan-2-one |

| Lithium diethylcuprate ((CH₃CH₂)₂CuLi) | Ethyl | 1-(3,5-Dimethylphenoxy)butan-2-one | 1-(3,5-dimethylphenoxy)butan-2-one |

| Lithium diphenylcuprate ((C₆H₅)₂CuLi) | Phenyl | 1-(3,5-Dimethylphenoxy)-1-phenylethan-1-one | 1-(3,5-dimethylphenoxy)-1-phenylethan-1-one |

Electrophilic Aromatic Substitution Reactions

While the primary reactivity of this compound is centered on the acyl chloride moiety, the electron-rich dimethoxyphenyl ring can potentially undergo electrophilic aromatic substitution reactions. However, the acetyl chloride group itself is deactivating, which would hinder such reactions on the same molecule. Therefore, discussion in this area often pertains to related precursors or analogues where the aromatic ring is sufficiently activated.

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. chemcess.comsigmaaldrich.comyoutube.comchemguide.co.ukorganic-chemistry.org This reaction typically involves the use of an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comchemguide.co.uk The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.

In the context of this compound, a direct intermolecular Friedel-Crafts reaction where this molecule acts as the acylating agent is a plausible pathway. For instance, reacting this compound with an activated aromatic substrate like anisole in the presence of AlCl₃ would be expected to yield a ketone product.

Alternatively, intramolecular Friedel-Crafts acylation of derivatives of (3,5-dimethylphenoxy)acetic acid could be envisioned as a strategy for the synthesis of cyclic ketones. For example, a precursor where the phenoxyacetic acid moiety is attached to another aromatic ring through a flexible linker could undergo cyclization under Friedel-Crafts conditions. A related concept has been demonstrated in the intramolecular Friedel-Crafts-type cyclization of vinyl chlorides derived from arylacetic acids to form cyclopentenones. organic-chemistry.org

The regioselectivity of such reactions would be governed by the directing effects of the substituents on the aromatic ring being acylated. The ether linkage and the two methyl groups on the (3,5-Dimethylphenoxy) moiety are ortho-, para-directing and activating, which would influence the position of substitution in any potential electrophilic attack on this ring.

| Reactants | Catalyst | Plausible Product Type | Reaction Type |

|---|---|---|---|

| This compound + Anisole | AlCl₃ | Aryl ketone | Intermolecular Friedel-Crafts Acylation |

| A suitable derivative of (3,5-dimethylphenoxy)acetic acid with a pendant aromatic ring | AlCl₃ or Polyphosphoric acid | Cyclic aryl ketone | Intramolecular Friedel-Crafts Acylation |

Other Advanced Derivatization Strategies

Beyond the fundamental reactions of the acyl chloride group, this compound can be utilized in more complex synthetic sequences. Its structural similarity to the antiarrhythmic drug mexiletine (B70256) suggests that derivatization pathways leading to pharmacologically relevant structures are of significant interest. nih.govprobiologists.comprobiologists.comgoogle.com

One important advanced derivatization strategy is the synthesis of amides and subsequent transformations. Reacting this compound with a primary or secondary amine would readily produce the corresponding amide. This amide can then undergo further reactions. For example, reduction of the amide carbonyl group would lead to the corresponding amine, a transformation that is central to the synthesis of mexiletine and its analogues.

Another potential derivatization pathway involves the conversion of the acetyl chloride to other functional groups. For instance, reaction with sodium azide would yield an acyl azide, which can then undergo a Curtius rearrangement to form an isocyanate. The isocyanate is a versatile intermediate that can be converted to amines, ureas, and carbamates.

Furthermore, the ketone products obtained from the Gilman reaction (as described in section 3.3.2) can serve as precursors for a variety of other derivatives. For example, they can undergo reductive amination to introduce an amine group or be subjected to Wittig-type reactions to form alkenes.

These advanced strategies highlight the utility of this compound as a building block for more complex molecules with potential applications in medicinal chemistry and materials science. The synthesis of mexiletine analogues, for instance, often involves the derivatization of the side chain originating from a (dimethylphenoxy)acetic acid precursor. nih.govprobiologists.com

| Reagent/Reaction Sequence | Intermediate Product | Final Product Type | Potential Application |

|---|---|---|---|

| 1. Amine (R₂NH) 2. Reduction (e.g., LiAlH₄) | (3,5-Dimethylphenoxy)acetamide derivative | Substituted amine | Synthesis of pharmaceutical analogues (e.g., mexiletine-like compounds) |

| 1. Sodium azide (NaN₃) 2. Heat (Curtius rearrangement) | (3,5-Dimethylphenoxy)acetyl azide | Isocyanate | Precursor for ureas, carbamates, and amines |

| 1. Gilman reagent (R'₂CuLi) 2. Reductive amination (e.g., NaBH₃CN, NH₃) | 1-(3,5-Dimethylphenoxy)alkan-2-one | Substituted amine | Access to a wider range of amine derivatives |

Spectroscopic and Analytical Characterization in Research of 3,5 Dimethylphenoxy Acetyl Chloride and Its Derivatives

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of (3,5-Dimethylphenoxy)acetyl chloride. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals their atomic composition, bonding, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the different types of protons. The aromatic protons on the benzene (B151609) ring are anticipated to appear in the range of 6.5-7.0 ppm. Specifically, the single proton at position 4 (para to the ether linkage) would likely appear as a singlet, while the two equivalent protons at positions 2 and 6 (ortho to the ether linkage) would also produce a singlet. The six protons of the two equivalent methyl groups at positions 3 and 5 are expected to produce a sharp singlet further upfield, typically around 2.2-2.3 ppm. nih.gov The two protons of the methylene (B1212753) group (-OCH₂-) are adjacent to an oxygen atom, which would shift their signal downfield to approximately 4.8-5.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. oregonstate.edu For this compound, the carbonyl carbon of the acyl chloride group is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm, due to the strong deshielding effect of the attached oxygen and chlorine atoms. numberanalytics.com The aromatic carbons would appear between 110 and 160 ppm. The carbon atom attached to the oxygen (C1) would be the most downfield among the aromatic carbons (around 157 ppm), followed by the methyl-substituted carbons (C3, C5) at approximately 140 ppm. nih.gov The other aromatic carbons (C2, C4, C6) would appear further upfield. nih.gov The methylene carbon (-OCH₂-) is expected around 65-70 ppm, and the methyl group carbons would have a characteristic signal around 21 ppm. nih.gov

2D NMR Techniques: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm assignments. A COSY spectrum would show correlations between coupled protons, though in this specific molecule, minimal proton-proton coupling is expected beyond the aromatic system. An HSQC spectrum would be more informative, correlating each proton signal with its directly attached carbon atom, thus confirming the assignments made in the 1D spectra.

| Position/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| -C(O)Cl | - | ~170-180 | Characteristic for acyl chloride carbonyl carbon. numberanalytics.com |

| -OCH₂- | ~4.8-5.0 | ~65-70 | Methylene group adjacent to ether oxygen. |

| Aromatic C1 | - | ~157 | Carbon attached to the ether oxygen. |

| Aromatic C2, C6 | ~6.6-6.7 | ~115-120 | Ortho to ether linkage. |

| Aromatic C3, C5 | - | ~140 | Carbons attached to methyl groups. nih.gov |

| Aromatic C4 | ~6.7-6.8 | ~123-125 | Para to ether linkage. nih.gov |

| -CH₃ | ~2.2-2.3 | ~21 | Methyl groups on the aromatic ring. nih.gov |

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This provides a characteristic fingerprint of the functional groups present.

FT-IR Spectroscopy: The most diagnostic feature in the FT-IR spectrum of this compound is the carbonyl (C=O) stretching vibration of the acyl chloride group. This band is expected to be very strong and appear at a high frequency, typically in the range of 1790-1815 cm⁻¹. ucalgary.cauobabylon.edu.iqlibretexts.org This high frequency distinguishes it from other carbonyl compounds like esters or amides. Other expected vibrations include C-H stretching from the aromatic and methyl groups just above 3000 cm⁻¹, aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and a strong C-O-C stretching band for the ether linkage, typically around 1200-1250 cm⁻¹. researchgate.net

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C=O stretch of the acyl chloride would also be visible, though typically weaker than in the IR spectrum.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2850-3000 | Medium |

| C=O Stretch (Acyl Chloride) | 1790-1815 | Very Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-O-C Asymmetric Stretch (Ether) | 1200-1250 | Strong |

| C-Cl Stretch | 650-850 | Medium |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation patterns.

For this compound (C₁₀H₁₁ClO₂), the expected exact mass is approximately 198.04 g/mol . The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio), resulting in two peaks at m/z 198 and m/z 200.

A common fragmentation pathway for phenoxyacetyl derivatives involves the cleavage of the C-O bond, leading to a prominent phenoxy cation. nih.gov For this compound, a key fragment would be the 3,5-dimethylphenoxy cation at m/z 121. Another major fragmentation is the loss of the chlorine atom, followed by the loss of carbon monoxide, to form an acylium ion [M-Cl]⁺ at m/z 163, which can then fragment further. ucalgary.ca The base peak in the spectrum of the related phenoxyacetic acid is often the phenoxy cation fragment at m/z 107. nih.gov

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the confirmation of purity. nih.gov

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 198/200 | [M]⁺ (Molecular Ion) | [C₁₀H₁₁ClO₂]⁺ |

| 163 | [M-Cl]⁺ | [C₁₀H₁₁O₂]⁺ |

| 121 | [M-CH₂COCl]⁺ | [C₈H₉O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) | [C₇H₇]⁺ |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While more commonly used for solid-state materials, it can be applied to organic compounds. For this compound, XPS would confirm the presence of carbon, oxygen, and chlorine. High-resolution scans of the C 1s, O 1s, and Cl 2p regions would provide information on the chemical environments. For instance, the C 1s spectrum could be deconvoluted to show separate peaks for the aromatic carbons, the methyl carbons, the ether-linked methylene carbon, and the highly oxidized carbonyl carbon. Similarly, the O 1s spectrum would show distinct signals for the ether oxygen and the carbonyl oxygen, reflecting their different oxidation states.

Chromatographic Techniques for Purity and Stereochemical Analysis

Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of this compound and its derivatives.

Gas Chromatography (GC): Due to its volatility, this compound could potentially be analyzed by GC. However, acyl chlorides are highly reactive and may degrade at the high temperatures used in GC or react with the stationary phase. colostate.edu More commonly, derivatives such as esters or amides are analyzed by GC. The technique, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is excellent for assessing purity and quantifying trace impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust and versatile technique for purity assessment. researchgate.net For phenoxyacetic acid derivatives, reverse-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid). nih.govsielc.com A UV detector is typically used for detection, as the aromatic ring provides strong chromophores. By analyzing the retention time and peak area, the purity of the compound can be accurately determined.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of this compound and its derivatives. Due to the high reactivity of the acyl chloride functional group, which can lead to degradation in the presence of protic solvents used in standard reversed-phase HPLC, direct analysis is often challenging. nih.govamericanpharmaceuticalreview.com Consequently, a common and effective strategy involves derivatization to convert the acyl chloride into a more stable compound, typically an ester or an amide, prior to chromatographic analysis. americanpharmaceuticalreview.comresearchgate.net

A widely adopted derivatization technique is the reaction of the acyl chloride with an alcohol, such as methanol, to form the corresponding stable methyl ester. researchgate.net Another approach involves using a derivatizing agent like 2-nitrophenylhydrazine, which reacts with the acyl chloride to produce a stable derivative with strong ultraviolet (UV) absorption, enhancing detection sensitivity. nih.govresearchgate.net

Once derivatized, the sample is analyzed using reversed-phase HPLC (RP-HPLC). This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase (commonly C18) and a polar mobile phase. The purity of the target compound is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Research on related pyrrole-containing propanoic acids has utilized RP-HPLC systems for stability and impurity analysis, demonstrating the method's robustness for compounds with similar structural motifs. pensoft.net

Table 1: Representative HPLC Conditions for Purity Analysis of Derivatized Acyl Chlorides

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Standard reversed-phase column for separating nonpolar to moderately polar compounds. |

| Mobile Phase | Acetonitrile / Buffered aqueous solution (e.g., Phosphate (B84403) buffer pH 3) | Gradient or isocratic elution to separate the analyte from impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale HPLC. |

| Detection | UV/VIS Detector (e.g., at 225 nm or 395 nm) | To detect and quantify UV-active compounds. Wavelength depends on the chromophore in the analyte or derivative. nih.govpensoft.net |

| Column Temperature | 30 °C | To ensure reproducible retention times and peak shapes. |

| Injection Volume | 10-20 µL | Standard sample volume for analytical HPLC. |

This analytical approach allows for the accurate quantification of the purity of this compound and its derivatives, ensuring that residual starting materials or by-products from synthesis are identified and controlled.

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

When derivatives of this compound are chiral, determining the enantiomeric excess (% ee) is crucial for understanding their stereochemical properties and potential biological activity. Chiral Gas Chromatography (GC) is a powerful technique for this purpose, capable of separating enantiomers—non-superimposable mirror-image molecules. nih.govresearchgate.net

The separation is achieved by using a chiral stationary phase (CSP) within the GC column. nih.gov These stationary phases are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte, leading to different retention times for each enantiomer. Modified cyclodextrins are among the most common and effective CSPs used for this purpose. gcms.czresearchgate.net The analyte, which may be derivatized to enhance volatility and improve chromatographic behavior, is introduced into the heated GC inlet, vaporized, and carried by an inert gas through the column where the separation occurs.

The enantiomeric excess is calculated from the resulting chromatogram by comparing the peak areas of the two enantiomers using the formula: % ee = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] × 100. libretexts.org

This method provides a precise and reliable measure of the enantiomeric purity of a chiral compound.

Table 2: General Parameters for Chiral GC Analysis

| Parameter | Typical Condition | Purpose |

| Column | Capillary column with a Chiral Stationary Phase (CSP) (e.g., permethylated β-cyclodextrin) | To create transient diastereomeric interactions that allow for the separation of enantiomers. gcms.cz |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |

| Inlet Temperature | 250 °C | To ensure rapid and complete vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., 100 °C to 220 °C) | To optimize the separation of enantiomers and other components in the sample. |

| Detector | Flame Ionization Detector (FID) | A sensitive, universal detector for organic compounds. |

Through these specialized chromatographic techniques, researchers can confirm the enantiomeric purity of chiral derivatives synthesized from this compound.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, and other elements (such as nitrogen or halogens) within a compound. This method provides an experimental basis for confirming the empirical formula of a newly synthesized derivative of this compound.

The procedure involves combusting a small, precisely weighed amount of the pure compound in an excess of oxygen. The combustion products (carbon dioxide, water, etc.) are collected and quantified. From these measurements, the percentage of each element in the original sample is calculated.

The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the assigned chemical formula. This technique is a cornerstone in the characterization of novel chemical entities.

For the parent compound, this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₀H₁₁ClO₂.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percent (%) |

| Carbon | C | 12.011 | 10 | 120.110 | 60.47% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.58% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 17.85% |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.11% |

| Total Molecular Weight | 198.649 | 100.00% |

When a new derivative is synthesized, a similar table is constructed for the expected product, and the calculated values are compared against the experimental results from the elemental analyzer to confirm its empirical formula.

Advanced Synthetic Applications and Emerging Research Directions

Role as a Pivotal Intermediate in Complex Organic Synthesis

(3,5-Dimethylphenoxy)acetyl chloride serves as a pivotal intermediate in multi-step syntheses due to its capacity to readily acylate a variety of nucleophiles, including amines, alcohols, and amino acids. nih.gov The presence of the dimethylphenoxy group imparts specific steric and electronic properties to the target molecules, influencing their biological activity and physical characteristics. In complex syntheses, its incorporation is often a key step in constructing larger, more intricate molecular architectures. For example, in the synthesis of potential pharmaceuticals, this reagent is used to introduce a specific aryloxyacetyl fragment that is often crucial for binding to biological targets. nih.gov Its role is fundamental in creating libraries of related compounds for structure-activity relationship (SAR) studies, where systematic modifications are made to a core structure to optimize biological efficacy.

Applications in Precursor Synthesis for Diverse Chemical Entities

The true versatility of this compound is most evident in its application as a precursor for a wide range of chemical entities. Its ability to form stable amide and ester bonds makes it an indispensable tool for synthesizing compounds with tailored properties for specific applications.

In the field of medicinal chemistry, this compound is a key starting material for the synthesis of phenoxyacetyl derivatives with potential therapeutic properties. Research has focused on creating new phenoxyacetamides as potential anticonvulsant agents. nih.gov In these syntheses, the acyl chloride is reacted with various amines, such as aminoalkanols and amino acids, to produce a series of amide derivatives. nih.gov The resulting compounds are then screened for their biological activity. This modular approach allows for the systematic exploration of how different substituents on the amide portion of the molecule affect its anticonvulsant properties.

The table below illustrates examples of amines used in the synthesis of these potential therapeutic agents.

| Amine Component Used for Acylation | Resulting Derivative Class | Potential Therapeutic Application |

| Aminoalkanols | Phenoxyacetyl aminoalkanol amides | Anticonvulsant nih.gov |

| Amino acid methyl esters | Phenoxyacetyl amino acid ester amides | Anticonvulsant nih.gov |

| Various primary and secondary amines | General Phenoxyacetamides | Varied CNS activities |

Heterocyclic compounds, particularly those containing nitrogen and sulfur, are core structures in many pharmaceuticals and agrochemicals. mdpi.com this compound is an effective building block for incorporating the aryloxyacetyl motif into these ring systems. For example, it can be used to acylate amino-functionalized heterocyclic precursors. In one such synthetic pathway, substituted phenoxyacetic acids (which are readily converted to their more reactive acyl chloride counterparts) are reacted with 3-amino-dihydrothiophene-2-one hydrochloride to synthesize N-(substituted phenoxyacetyl)-3-amino-dihydrothiophene-2-one derivatives, which are a class of sulfur-containing heterocycles. researchgate.net Similarly, the acylation of binucleophiles can be a key step leading to the cyclization and formation of various fused heterocyclic systems. amazonaws.com The introduction of the (3,5-dimethylphenoxy)acetyl group can influence the final compound's bioactivity and pharmacokinetic profile.

Asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule, often relies on the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com These are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. This compound can be used to attach the phenoxyacetyl group to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. wikipedia.org

The general process involves the following steps:

Acylation: The chiral auxiliary is deprotonated and then acylated with this compound to form a chiral amide.

Stereoselective Reaction: The α-proton of the acetyl group is then removed to form a chiral enolate. This enolate can react with electrophiles (e.g., alkyl halides) with high diastereoselectivity, controlled by the steric bulk of the auxiliary and the attached (3,5-dimethylphenoxy) group.

Cleavage: After the desired stereocenter has been created, the auxiliary is cleaved from the product, yielding an enantiomerically enriched carboxylic acid or other derivative, and the auxiliary can often be recovered and reused. wikipedia.org

This strategy allows for the synthesis of optically active compounds that would be difficult to obtain otherwise.

The synthesis of herbicides is a major application for aryloxyacetic acid derivatives. nih.gov this compound is a valuable intermediate for creating analogues of established herbicides and for developing novel herbicidal compounds. Many commercial herbicides, such as those that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), are based on aryloxyacetic acid structures. nih.govbeilstein-archives.org Synthetic pathways often involve coupling an aryloxyacetic acid or its corresponding acyl chloride with another molecular fragment to produce the final active ingredient. For example, it can be used to synthesize aryloxyphenoxypropionate (APP) herbicides, which are known for their effectiveness against grass weeds. jocpr.comacs.org The specific substitution pattern on the phenyl ring, such as the 3,5-dimethyl groups, is critical for optimizing herbicidal activity and crop selectivity. nih.gov

The table below summarizes the application of this structural motif in different classes of herbicides.

| Herbicide Class | Role of the (3,5-Dimethylphenoxy)acetyl Moiety | Example of Target Weeds |

| HPPD Inhibitors | Forms part of the core structure that binds to the enzyme's active site. nih.gov | Broadleaf weeds, some grasses |

| Aryloxyphenoxypropionates (APP) | Serves as a key structural component influencing ACCase inhibition. acs.org | Annual and perennial grass weeds jocpr.com |

| Synthetic Auxins | Mimics natural plant hormones, leading to uncontrolled growth. researchgate.net | Broadleaf weeds |

Innovations in Sustainable Synthesis and Process Chemistry for this compound Production

The production of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry and sustainable manufacturing practices. While dedicated research on the sustainable synthesis of this specific compound is not extensively documented in publicly available literature, innovations in the broader field of phenoxyacetic acid and acyl chloride production offer significant insights into more environmentally benign and efficient manufacturing routes. These advancements primarily focus on waste reduction, the use of greener reagents and solvents, and improved reaction efficiency.

Key Features of a Sustainable Phenoxyacetic Acid Derivative Synthesis Process google.com

| Feature | Description | Sustainability Impact |

| Solvent Recycling | The solvent used in the reaction is recovered and reused in subsequent batches. | Reduces the consumption of fresh solvent, lowers operational costs, and minimizes the environmental impact associated with solvent production and disposal. |

| Wastewater Recycling | Wastewater from the reaction system is treated and reused within the process. | Significantly decreases the volume of industrial effluent, conserving water resources and reducing the burden on wastewater treatment facilities. |

| High Yield | The process is optimized to achieve a high yield of the desired product. | Improves atom economy and reduces the amount of raw materials converted into waste byproducts. |

| Closed-Loop System | The integration of solvent and wastewater recycling aims to create a self-sustaining production balance. | Minimizes the discharge of pollutants into the environment and moves towards a more circular manufacturing model. |

The subsequent conversion of (3,5-Dimethylphenoxy)acetic acid to this compound typically involves the use of a chlorinating agent, such as thionyl chloride or oxalyl chloride. While effective, these reagents can generate hazardous byproducts like sulfur dioxide and hydrogen chloride. Emerging research in process chemistry for the synthesis of acyl chlorides, in general, is exploring the use of alternative, less hazardous chlorinating agents and catalytic methods to improve the sustainability of this transformation. However, specific examples applied to this compound are not yet prevalent in the literature.

Conclusion and Future Research Perspectives

Synopsis of Current Research Advancements

Research directly focused on (3,5-Dimethylphenoxy)acetyl chloride is not extensively documented in publicly available literature. However, significant insights can be gleaned from studies on closely related phenoxyacetyl derivatives and the general reactivity of acyl chlorides. The primary area where derivatives of similar structures have been investigated is in medicinal chemistry.

Scientists have synthesized a range of phenoxyacetamide derivatives, some bearing dimethyl substitutions on the phenyl ring, and evaluated their biological activities. For instance, a series of new phenoxyacetamides, including di- and tri-substituted phenoxyacetyl derivatives of amines, have been prepared and screened for anticonvulsant activity. nih.gov In these syntheses, the corresponding phenoxyacetyl chlorides serve as key acylating agents in reactions with various amines. nih.gov This suggests a principal role for this compound as a precursor to novel amide compounds with potential therapeutic properties.

Furthermore, the structural motif of a dimethylphenoxy group is present in the antiarrhythmic drug mexiletine (B70256). Research into mexiletine analogues has been an active area, with the goal of developing compounds with improved pharmacological profiles and reduced side effects. unifi.itprobiologists.com While these studies may not directly involve this compound, they underscore the pharmaceutical relevance of the 3,5-dimethylphenoxy moiety, hinting at the potential of its acetyl chloride derivative in the synthesis of new cardiovascular drugs.

The synthesis of this compound would typically be expected to proceed from its corresponding carboxylic acid, 2-(3,5-dimethylphenoxy)acetic acid. This precursor can be synthesized from 3,5-dimethylphenol (B42653). The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic chemistry, often achieved using reagents like thionyl chloride or oxalyl chloride.

Identification of Key Challenges and Unexplored Areas

The most significant challenge in the study of this compound is the pronounced lack of dedicated research. While its role as a synthetic intermediate can be inferred, there is a scarcity of published data on its specific synthesis, characterization, reactivity, and application.

Key Challenges:

Limited Synthetic and Characterization Data: Detailed and optimized synthetic protocols for this compound are not readily available in peer-reviewed journals. Comprehensive characterization data, including detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and physical properties, are also not well-documented.

Lack of Reactivity Studies: There is a dearth of systematic studies on the reactivity of this compound with a diverse range of nucleophiles. Understanding its reaction kinetics, substrate scope, and the stability of the resulting products is crucial for its effective utilization in synthesis.

Unexplored Application Landscape: Beyond the inferred use in creating amide derivatives for potential medicinal applications, the utility of this compound in other fields such as agrochemicals and materials science remains largely unexplored. The fungicidal and herbicidal potential of phenoxyacetic acid derivatives is well-established, yet there is no specific information on compounds derived from this particular acyl chloride. google.comcoherentmarketinsights.comgiiresearch.com Similarly, its potential as a monomer or modifying agent in polymer chemistry is an open question.

Unexplored Areas:

Medicinal Chemistry: The full potential of this compound in generating libraries of compounds for screening against various biological targets is yet to be tapped. Its use in the synthesis of analogues of other drugs containing a phenoxyacetyl moiety could be a fruitful area of investigation.

Agrochemicals: A systematic investigation into the herbicidal and fungicidal activities of esters and amides derived from this compound is warranted.

Materials Science: The incorporation of the 3,5-dimethylphenoxy group into polymers could impart specific properties such as thermal stability, solubility, or optical characteristics. Research into the synthesis of polyesters, polyamides, or other polymers using this compound as a monomer has not been reported.

Prospective Research Avenues for this compound in Chemical Science

The existing gaps in the knowledge surrounding this compound present numerous opportunities for future research. A structured approach to exploring its chemistry and potential applications could unlock significant value.

Proposed Research Directions:

Systematic Synthesis and Characterization:

Development and optimization of a high-yield, scalable synthesis of this compound from readily available starting materials like 3,5-dimethylphenol.

Thorough characterization of the compound using modern analytical techniques to establish a complete and reliable set of spectroscopic and physical data.

Exploration of Chemical Reactivity:

A comprehensive study of its reactions with a wide array of nucleophiles, including alcohols, thiols, amines (primary, secondary, and aromatic), and organometallic reagents. This would establish its utility as a versatile building block in organic synthesis.

Investigation into its participation in other reactions, such as Friedel-Crafts acylations and cycloaddition reactions, to broaden its synthetic applicability.

Targeted Synthesis for Medicinal Chemistry Applications:

Design and synthesis of libraries of amides, esters, and other derivatives based on the (3,5-Dimethylphenoxy)acetyl scaffold for screening against a range of biological targets, including ion channels, enzymes, and receptors.

Rational design of novel mexiletine analogues and potential beta-blockers incorporating the (3,5-dimethylphenoxy)acetyl moiety to explore new therapeutic agents for cardiovascular diseases. nih.gov

Investigation in Agrochemicals:

Synthesis and evaluation of a series of ester and amide derivatives for their potential herbicidal and fungicidal properties. Structure-activity relationship (SAR) studies could guide the development of potent and selective agrochemicals.

Applications in Materials Science:

Exploration of this compound as a monomer for the synthesis of novel polyesters and polyamides. The resulting polymers could be characterized for their thermal, mechanical, and optical properties.

Use as a surface modifying agent to functionalize materials and impart desired surface properties.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (3,5-dimethylphenoxy)acetyl chloride in laboratory settings?

- Methodology : The compound can be synthesized via a two-step process:

Esterification : React 3,5-dimethylphenol with chloroacetyl chloride in anhydrous dichloromethane (DCM) under inert atmosphere (argon/nitrogen), using a catalytic amount of dimethylformamide (DMF) to accelerate the reaction .

Purification : Isolate the intermediate ester via column chromatography (silica gel, hexane/ethyl acetate gradient). Convert the ester to the acid chloride using oxalyl chloride in DCM at 0°C, followed by stirring at room temperature for 3 hours .

- Critical Notes : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc). Ensure strict anhydrous conditions to avoid hydrolysis of the acid chloride.

Q. How can researchers safely handle this compound given its reactivity?

- Safety Protocol :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all procedures .

- Storage : Store under argon in a sealed, moisture-resistant container at 2–8°C .

- Reactivity Mitigation : Avoid contact with water, alcohols, or amines outside controlled reactions. Quench spills with dry sand or sodium bicarbonate .

Q. What analytical techniques are suitable for characterizing this compound?

- Primary Methods :

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) to confirm structure (e.g., aromatic protons at δ 6.8–7.2 ppm, acetyl chloride CH₂ at δ 4.5–5.0 ppm) .

- HPLC : Use a C18 column with acetonitrile/water gradient (0.1% TFA) to assess purity (>95%) .

- Mass Spectrometry : HRMS (ESI+) for exact mass verification (calculated for C₁₀H₁₁ClO₂: 198.04 g/mol).

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling this compound with amino alcohols or amines?

- Experimental Design :

- Catalyst Screening : Test DMAP, pyridine, or triethylamine as catalysts in THF/DCM at 0°C to room temperature .

- Solvent Effects : Compare yields in polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene).

- Kinetic Analysis : Use in situ FTIR to monitor carbonyl stretching (~1800 cm⁻¹) disappearance.

Q. What strategies resolve contradictions in stability data for this compound under varying humidity conditions?

- Controlled Stability Studies :

- Hydrolysis Kinetics : Expose the compound to controlled humidity (20–80% RH) and quantify residual acid chloride via titration with ethanolamine .

- Degradation Products : Identify hydrolyzed products (e.g., (3,5-dimethylphenoxy)acetic acid) using LC-MS .

- Recommendations : Store under inert gas with molecular sieves to extend shelf life.

Q. How does steric hindrance from the 3,5-dimethyl groups affect the reactivity of this compound in nucleophilic acyl substitution?

- Mechanistic Investigation :

- Competitive Reactions : Compare reaction rates with primary vs. secondary amines (e.g., benzylamine vs. diethylamine) in kinetic assays .

- Computational Modeling : Perform DFT calculations to analyze transition-state energies (e.g., Gaussian 09 with B3LYP/6-31G* basis set).

- Findings : Steric effects reduce reactivity with bulky nucleophiles, necessitating elevated temperatures or prolonged reaction times.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。